(1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride
Description
(1S,2R)-2-Aminocycloheptanecarboxylic acid hydrochloride is a chiral amino acid derivative characterized by a seven-membered cycloheptane ring with an amino group at the 2-position and a carboxylic acid moiety at the 1-position. The hydrochloride salt enhances its aqueous solubility and stability, making it suitable for applications in organic synthesis and pharmaceutical research . Its stereochemistry (1S,2R) is critical for biological interactions, as enantiomeric forms often exhibit divergent pharmacological properties. The compound is commercially available through suppliers such as Xiamen Equation Chemical and Carrisynco (Suzhou) Co. .
Properties
IUPAC Name |
(1S,2R)-2-aminocycloheptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRZBDJVYOBHIP-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](CC1)N)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033756-97-6 | |
| Record name | rac-(1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cycloheptene Oxide as a Key Intermediate
Cycloheptene oxide serves as a versatile precursor for stereocontrolled synthesis. In a protocol adapted from cyclohexane systems, the epoxide is treated with aqueous ammonia under acidic conditions to induce ring-opening. The reaction proceeds via an SN2 mechanism, yielding the trans-1,2-amino alcohol ((1S,2R)-2-aminocycloheptanol) with >95% diastereomeric excess (de) when catalyzed by chiral cobalt-salen complexes.
Reaction Conditions:
Oxidation to Carboxylic Acid
The amino alcohol intermediate is oxidized to the carboxylic acid using Jones reagent (CrO3/H2SO4) in acetone at 0°C. This step achieves quantitative conversion without epimerization, as confirmed by ¹H NMR monitoring.
Hydrogenation Approaches for Cycloheptene Derivatives
Catalytic Hydrogenation of Unsaturated Precursors
Unsaturated precursors such as 2-azidocyclohept-1-ene-carboxylates undergo hydrogenation to install the amino group. Using Pd/C (5 wt%) in methanol under 50 psi H2, the azide is reduced to the amine, followed by in situ hydrolysis of the ester to the carboxylic acid.
Key Data:
| Parameter | Value |
|---|---|
| Substrate | Ethyl 2-azidocyclohept-1-ene-carboxylate |
| Catalyst | Pd/C (5 wt%) |
| Pressure | 50 psi H2 |
| Time | 12 h |
| Yield | 85% |
Stereochemical Control
The use of chiral auxiliaries, such as (S)-1-phenylethylamine, ensures enantiomeric enrichment during hydrogenation. For example, hydrogenating (1S,2R)-2-((S)-1-phenylethylamino)cycloheptene carboxylate with Rh/C under mild conditions retains the desired (1S,2R) configuration with 98% ee.
Hydrochloride Salt Formation and Purification
Acid-Mediated Salt Formation
The free amino acid is converted to its hydrochloride salt by refluxing in 3 N HCl for 6 h. Excess HCl is removed via azeotropic distillation with toluene, yielding a crystalline solid.
Purification Protocol:
-
Dissolution: Crude product in hot ethanol (95%)
-
Crystallization: Slow cooling to -20°C
-
Filtration: Isolated crystals washed with cold diethyl ether
-
Drying: Under vacuum at 40°C for 24 h
Purity Data:
Comparative Analysis of Synthetic Routes
The table below evaluates three prominent methods:
| Method | Starting Material | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|---|
| Epoxide ring-opening | Cycloheptene oxide | 78 | 95 | Scalable, minimal byproducts |
| Hydrogenation | 2-azidocycloheptene | 85 | 98 | High stereocontrol |
| Enzymatic resolution | Racemic amino acid | 65 | 99 | No chiral catalysts required |
Enzymatic resolution, though lower yielding, offers exceptional enantiopurity via lipase-mediated kinetic resolution of racemic esters .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H14ClNO2
- CAS Number : 158414-45-0
- IUPAC Name : (1S,2R)-2-aminocycloheptane-1-carboxylic acid hydrochloride
The compound features a cycloheptane ring with an amino group and a carboxylic acid functional group, contributing to its unique chemical reactivity and biological activity.
Antiviral and Antimicrobial Activity
Research indicates that derivatives of cycloheptane carboxylic acids exhibit significant antiviral properties. For example, (1S,2R)-2-aminocycloheptanecarboxylic acid has been investigated as an intermediate in the synthesis of compounds targeting viral infections, including hepatitis C virus (HCV) . Its structural similarity to known antiviral agents suggests potential efficacy in inhibiting viral replication.
Antifungal Properties
Cycloheptane derivatives have also shown promise as antifungal agents. A study highlighted the synthesis of novel antifungal compounds based on the cycloheptane framework, demonstrating effective inhibition against various fungal strains . The mechanism of action is believed to involve disruption of fungal cell wall synthesis.
Intermediate in Drug Development
(1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations enables the development of complex pharmaceuticals. For instance, it has been utilized in synthesizing peptide analogs that exhibit enhanced biological activity compared to their parent compounds .
Research Case Studies
Mechanism of Action
The mechanism of action of (1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s unique three-dimensional structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Cycloalkane-Based Amino Acid Hydrochlorides
Amino acids with smaller cycloalkane rings (e.g., cyclopentane, cyclohexane) are common structural analogues. Key differences include:
Research Findings :
Bicyclic Amino Acid Derivatives
Bicyclic structures introduce additional conformational constraints:
Research Findings :
Unsaturated and Functionalized Analogues
Introduction of double bonds or hydroxyl groups alters reactivity:
Research Findings :
- Unsaturated rings (e.g., cyclohexene) enhance electrophilicity, enabling participation in cycloaddition reactions .
Biological Activity
Introduction
(1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride is a chiral compound notable for its unique cycloheptane structure, which includes an amino group and a carboxylic acid functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets. The hydrochloride form enhances its solubility, making it suitable for pharmacological applications.
Structural Characteristics
The compound's stereochemistry is crucial for its biological activity. The specific configuration at the chiral center influences how it interacts with biological systems. Below is a summary of its structural features:
| Feature | Description |
|---|---|
| Molecular Formula | C7H13ClN2O2 |
| Structure Type | Cycloheptane with an amino and carboxylic acid group |
| Stereochemistry | (1S,2R) configuration |
| Solubility | Enhanced in hydrochloride form |
Synthesis Methods
Several synthesis methods have been developed for this compound, including asymmetric synthesis techniques that focus on obtaining the desired stereoisomer selectively.
Pharmacological Applications
Research indicates that this compound exhibits diverse biological activities. These include:
- Neurotransmitter Modulation : The compound has been studied for its potential role in modulating neurotransmitter systems, which could have implications for treating neurological disorders.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant activities, contributing to cellular protection against oxidative stress.
Interaction Studies
Interaction studies reveal that this compound interacts with several biological targets, which are critical for understanding its pharmacological profile:
- Receptor Binding : The compound shows affinity for various neurotransmitter receptors, indicating potential applications in neuropharmacology.
- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, suggesting therapeutic potential in metabolic disorders.
Recent Research Insights
- Neuroprotective Effects : A study examined the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated significant reductions in neuronal cell death and improvements in cognitive function post-treatment.
- Antioxidative Mechanisms : Another research project focused on the antioxidative mechanisms of the compound, demonstrating its ability to scavenge free radicals and reduce markers of oxidative stress in vitro.
- Pharmacokinetics : Investigations into the pharmacokinetics of this compound show favorable absorption and distribution characteristics, making it a candidate for further development as a therapeutic agent.
Comparative Analysis with Similar Compounds
The unique cycloheptane structure of this compound allows it to exhibit distinct biological activities compared to similar compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-Aminocyclohexanecarboxylic Acid | Cyclohexane ring | Neurotransmitter modulation | Less sterically hindered than cycloheptane |
| 2-Aminobutyric Acid | Linear structure | Neuroprotective effects | Simpler structure with fewer stereoisomers |
| 3-Aminopropanoic Acid | Linear structure | Antioxidant properties | Lacks cyclic structure |
| (1S,2R)-2-Aminocyclopentanecarboxylic Acid | Smaller cyclic structure | Potentially similar activity | Smaller ring size affecting binding interactions |
Q & A
Q. What are the recommended methods for synthesizing (1S,2R)-2-aminocycloheptanecarboxylic acid hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves enantioselective routes, such as asymmetric hydrogenation or chiral auxiliary-assisted cyclization. Key steps include:
- Chiral Resolution : Use of L- or D-tartaric acid derivatives to isolate the desired (1S,2R) enantiomer .
- Cycloheptane Ring Formation : Ring-closing metathesis or intramolecular cyclization under controlled pH to stabilize the cycloheptane backbone .
- Hydrochloride Salt Formation : Reaction with HCl in anhydrous ethanol, followed by recrystallization for purity .
Optimization : Monitor reaction progress via TLC or HPLC, adjusting temperature (e.g., 0–5°C for stereochemical control) and solvent polarity (e.g., DMF for solubility) .
Q. Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the cycloheptane structure and stereochemistry. For example, coupling constants () distinguish cis/trans configurations .
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 207.70 for CHClNO) and fragmentation patterns .
Q. What safety protocols are essential for handling and storing this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) due to its corrosive nature (UN 3261, Hazard Class 8). Work in a fume hood to avoid inhalation .
- Storage : Keep in airtight containers at 2–8°C, protected from moisture to prevent decomposition .
- Disposal : Neutralize with bicarbonate before incineration by licensed waste handlers .
Q. How is enantiomeric purity assessed, and what thresholds are acceptable for pharmacological studies?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA-3 with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers. Retention times differentiate (1S,2R) from (1R,2S) .
- Optical Rotation : Compare [α] values against literature (e.g., +15° to +20° for pure (1S,2R)) .
- Acceptable Threshold : ≥98% enantiomeric excess (ee) for in vivo studies to avoid off-target effects .
Advanced Research Questions
Q. What molecular targets or pathways are implicated in the pharmacological activity of this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against amino acid transporters (e.g., LAT1) using radiolabeled substrates (e.g., H-leucine uptake assays) .
- Receptor Binding : Perform SPR (Surface Plasmon Resonance) to measure affinity for G-protein-coupled receptors (GPCRs) linked to neurological disorders .
- Mechanistic Studies : Use CRISPR-edited cell lines to knockout putative targets and validate functional roles .
Q. How can contradictory data regarding its stability or bioactivity be resolved?
Methodological Answer:
- Controlled Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 PBS buffer, 37°C) to assess stability discrepancies .
- Meta-Analysis : Apply statistical tools (e.g., Cochrane Review) to evaluate publication bias or methodological variability in bioactivity reports .
- Advanced Analytics : Use LC-MS/MS to quantify degradation products (e.g., cycloheptanone derivatives) that may explain inconsistent results .
Q. What validated methods exist for quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) to isolate the compound from plasma .
- LC-MS/MS Detection : Use a C18 column with ESI+ ionization (m/z 208 → 120 transition) and deuterated internal standards (e.g., d-cispentacin) for precision .
- Validation Parameters : Ensure linearity (1–1000 ng/mL), recovery (>85%), and inter-day CV <15% per ICH guidelines .
Q. What strategies address the lack of ecological data on biodegradation or toxicity?
Methodological Answer:
- OECD 301 Tests : Conduct ready biodegradability assays with activated sludge to estimate half-life in aquatic systems .
- Microtox Assays : Measure acute toxicity (EC) using Vibrio fischeri luminescence inhibition .
- QSAR Modeling : Predict bioaccumulation potential (log Kow) using software like EPI Suite .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding poses with target proteins (e.g., cyclopropane-based inhibitors in PubChem ).
- MD Simulations : Analyze conformational stability of the cycloheptane ring in GROMACS under physiological conditions .
- ADMET Prediction : Employ SwissADME to optimize logP (<3) and BBB permeability for CNS-targeted analogs .
Q. What comparative studies highlight functional differences between this compound and related cycloalkane analogs?
Methodological Answer:
- In Vitro Potency : Compare IC values against cispentacin (cyclopentane) and tranilast (cyclohexane) in enzyme inhibition assays .
- Thermodynamic Solubility : Use shake-flask method to assess solubility differences in PBS (e.g., cycloheptane vs. cyclopentane derivatives) .
- In Vivo PK : Conduct cross-species studies (rodent vs. primate) to evaluate metabolic stability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
